molecular formula C15H17N3O6 B10997352 N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine

Cat. No.: B10997352
M. Wt: 335.31 g/mol
InChI Key: KOVWNTJXZCYROY-UHFFFAOYSA-N
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Description

N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine: is a heterocyclic organic compound with a complex structure. It is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine typically involves the reaction of 7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid with beta-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of new biochemical assays or as a probe to study enzyme activities.

Medicine: In the medical field, this compound is investigated for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific molecular pathways.

Industry: In industry, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetic acid: A related compound with similar structural features.

    2-(7,8-Dimethoxy-1-oxo-2(1H)-phthalazinyl)-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide: Another compound with a similar core structure but different functional groups.

Uniqueness: N-[(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetyl]-beta-alanine stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.

Properties

Molecular Formula

C15H17N3O6

Molecular Weight

335.31 g/mol

IUPAC Name

3-[[2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C15H17N3O6/c1-23-10-4-3-9-7-17-18(15(22)13(9)14(10)24-2)8-11(19)16-6-5-12(20)21/h3-4,7H,5-6,8H2,1-2H3,(H,16,19)(H,20,21)

InChI Key

KOVWNTJXZCYROY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NCCC(=O)O)OC

Origin of Product

United States

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